Product packaging for Omoconazole nitrate(Cat. No.:CAS No. 83621-06-1)

Omoconazole nitrate

Cat. No.: B1228547
CAS No.: 83621-06-1
M. Wt: 486.7 g/mol
InChI Key: BNDOPUYTWJQTOE-VSOKSMTPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Omoconazole Nitrate is a synthetic antifungal agent of the imidazole class, developed for research applications concerning superficial fungal infections . Its primary mechanism of action is the inhibition of the fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase . This inhibition disrupts the biosynthesis of ergosterol, an essential lipid component of the fungal cell membrane . The disruption of ergosterol production compromises membrane integrity, leading to increased permeability and the accumulation of toxic sterol precursors, which ultimately results in fungal cell death . This compound exhibits a broad spectrum of antifungal activity in research settings, demonstrating efficacy against dermatophytes such as Trichophyton mentagrophytes , yeasts including Candida species, and molds like Malassezia . Preclinical studies in animal models have shown its therapeutic potential against experimental tinea pedis (athlete's foot) and other dermatophytoses . In these models, once-daily application of a 1% concentration was found to be effective . For research purposes, this compound is typically utilized in topical formulations, including creams, powders, and solutions . It is critical to note that this product is provided For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. All necessary safety data sheets and handling protocols must be consulted prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18Cl3N3O5 B1228547 Omoconazole nitrate CAS No. 83621-06-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

83621-06-1

Molecular Formula

C20H18Cl3N3O5

Molecular Weight

486.7 g/mol

IUPAC Name

1-[(Z)-1-[2-(4-chlorophenoxy)ethoxy]-1-(2,4-dichlorophenyl)prop-1-en-2-yl]imidazole;nitric acid

InChI

InChI=1S/C20H17Cl3N2O2.HNO3/c1-14(25-9-8-24-13-25)20(18-7-4-16(22)12-19(18)23)27-11-10-26-17-5-2-15(21)3-6-17;2-1(3)4/h2-9,12-13H,10-11H2,1H3;(H,2,3,4)/b20-14-;

InChI Key

BNDOPUYTWJQTOE-VSOKSMTPSA-N

SMILES

CC(=C(C1=C(C=C(C=C1)Cl)Cl)OCCOC2=CC=C(C=C2)Cl)N3C=CN=C3.[N+](=O)(O)[O-]

Isomeric SMILES

C/C(=C(\C1=C(C=C(C=C1)Cl)Cl)/OCCOC2=CC=C(C=C2)Cl)/N3C=CN=C3.[N+](=O)(O)[O-]

Canonical SMILES

CC(=C(C1=C(C=C(C=C1)Cl)Cl)OCCOC2=CC=C(C=C2)Cl)N3C=CN=C3.[N+](=O)(O)[O-]

Synonyms

Afongan
CM 8282
CM-8282
Fongamil
Fongarex
omoconazole
omoconazole mononitrate
omoconazole nitrate

Origin of Product

United States

Omoconazole Nitrate: Historical Context and Contemporary Relevance in Antifungal Research

Evolution of Imidazole (B134444) Antifungal Agents and Omoconazole (B34995) Nitrate's Position

The development of antifungal treatments has been historically slower than that of antibacterial agents. ic.ac.uk Early treatments for fungal infections were limited to weak acids and phenolic dyes. ic.ac.uk A significant breakthrough occurred in the 1960s with the introduction of broader-spectrum agents. nih.gov The discovery of azole antifungal agents in 1969 marked a pivotal moment in mycology. ic.ac.uk

The imidazole class, which includes early compounds like clotrimazole (B1669251) and miconazole, acts by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for ergosterol (B1671047) synthesis in the fungal cell membrane. patsnap.comic.ac.uk This inhibition leads to the accumulation of toxic sterol intermediates and compromises the fungal cell membrane's integrity. patsnap.com Omoconazole nitrate (B79036) belongs to this class of antifungals. patsnap.com

The evolution of azole antifungals continued with the development of triazoles, such as fluconazole (B54011) and itraconazole, which generally exhibit fewer side effects. ic.ac.uknih.gov Despite the development of newer agents, imidazoles like omoconazole nitrate remain relevant for the topical treatment of superficial fungal infections. patsnap.comhksmp.com

Scope of Academic Inquiry for this compound

Academic research on this compound has primarily focused on its in vitro and in vivo antifungal activity, its mechanism of action, and its effectiveness in various formulations. Studies have demonstrated its broad-spectrum activity against a range of medically important fungi. nih.gov

In vitro studies have shown this compound's potent activity against various dermatophytes and yeasts. nih.govmedkoo.comnih.gov Research has also explored the factors that can influence its antifungal activity, such as the composition of the culture medium, pH, inoculum size, and the presence of serum. nih.gov For instance, the anti-Candida activity of omoconazole is enhanced in an acidic environment (pH 5). nih.gov

Investigations into its mechanism of action have confirmed its role as an ergosterol biosynthesis inhibitor, a hallmark of the azole antifungal class. patsnap.comebi.ac.uk Furthermore, research has been conducted on the development of novel delivery systems, such as nanoemulsion-based gels, to enhance its therapeutic efficacy for specific applications. innovareacademics.in

Fundamental Contributions to Mycology and Medicinal Chemistry Research

This compound has contributed to the broader understanding of fungal pathogenesis and the mechanisms of antifungal drug action. Its study has provided valuable data on the structure-activity relationships within the imidazole class of antifungals.

Research comparing the efficacy of this compound with other antifungals, such as bifonazole (B1667052), has helped to delineate the subtle but important differences in their antifungal spectrum and potency. nih.govnih.gov For example, studies have indicated that this compound has more potent activity against Candida albicans than bifonazole. nih.gov

The development and study of this compound and other imidazole derivatives have been instrumental in medicinal chemistry for establishing the core principles of targeting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. cabidigitallibrary.orgslideshare.net This foundational knowledge has guided the synthesis and development of subsequent generations of azole antifungal agents with improved properties. mdpi.com

Interactive Data Table: In Vitro Antifungal Activity of this compound

Fungal SpeciesMinimum Inhibitory Concentration (MIC) Range (µg/mL)
Dermatophytes (e.g., Trichophyton spp.)0.01 - 1 medkoo.com
Candida albicans0.03 - 0.5 medkoo.com, 0.16 - 2.5 nih.gov
Candida tropicalis0.03 - 0.5 medkoo.com

Interactive Data Table: Comparative In Vitro Antifungal Activity

CompoundTarget OrganismMIC Range (µg/mL)
This compoundDermatophytes≤0.04 - 0.63 nih.gov
BifonazoleDermatophytes≤0.04 - 1.25 nih.gov
This compoundCandida albicans0.16 - 2.5 nih.gov
BifonazoleCandida albicans1.25 - 5 nih.gov

Synthetic Methodologies and Chemical Derivatization of Omoconazole Nitrate

Established Synthetic Pathways for Omoconazole (B34995) Nitrate (B79036)

Detailed, step-by-step synthetic procedures for omoconazole nitrate are not extensively documented in publicly accessible scientific literature. However, based on its chemical structure, a logical synthetic route can be proposed. The structure of omoconazole, (Z)-1-[2-[2-(4-chlorophenoxy)ethoxy]-2-(2,4-dichlorophenyl)-1-methylvinyl]-1H-imidazole, suggests a multi-step synthesis converging on the formation of the key vinyl ether linkage. medkoo.comwikipedia.org

Precursor Compounds and Reaction Mechanisms

The synthesis of the omoconazole backbone likely originates from several key precursor compounds. The reaction mechanism would involve the strategic assembly of these building blocks to form the final complex molecule.

Likely Precursor Compounds: The synthesis can be retrosynthetically disconnected to identify the probable starting materials and key intermediates.

Precursor CompoundChemical FormulaRole in Synthesis
1-(2,4-Dichlorophenyl)ethanoneC₈H₆Cl₂OProvides the dichlorophenyl ring and adjacent carbonyl group for further modification.
Imidazole (B134444)C₃H₄N₂Forms the essential azole ring responsible for the antifungal activity.
2-(4-Chlorophenoxy)ethanolC₈H₉ClO₂Acts as the source for the phenoxyethyl ether moiety.
Nitric AcidHNO₃Used in the final step to form the nitrate salt from the omoconazole free base.

Proposed Reaction Pathway: A plausible synthetic pathway would involve the following key transformations:

Ketone Formation: The synthesis would likely start with a suitable 2,4-dichlorophenyl ketone derivative.

Imidazoyl Ketone Intermediate: This ketone would then be reacted with an imidazolating agent to substitute a leaving group at the alpha-position with the imidazole ring, forming an imidazoyl ketone intermediate.

Vinyl Ether Formation: The crucial step is the formation of the (Z)-vinyl ether. This is a complex transformation that establishes the core of the omoconazole structure. One potential route involves the O-alkylation of the enolate form of the imidazoyl ketone intermediate with a reactive derivative of 2-(4-chlorophenoxy)ethanol. The stereoselectivity to obtain the (Z)-isomer is a critical aspect of this step.

Salt Formation: The final step involves the reaction of the synthesized omoconazole free base with nitric acid in an appropriate solvent to precipitate this compound. nih.gov

The mechanism of action for azole antifungals like omoconazole involves the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase, which is critical for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. patsnap.commims.com This inhibition is primarily mediated by the binding of the N-3 atom of the imidazole ring to the heme iron atom in the enzyme's active site. researchgate.net

Yield Optimization and Purity Considerations in this compound Synthesis

While specific yield data for the industrial synthesis of this compound is not publicly available, general principles of process chemistry can be applied to optimize the yield and purity.

Key Optimization Parameters:

Reaction Conditions: Temperature, pressure, and reaction time for each step must be carefully controlled to maximize the formation of the desired product and minimize side reactions.

Stoichiometry: The molar ratios of reactants, particularly in the vinyl ether formation step, would need to be optimized to ensure complete conversion and high selectivity.

Catalyst Selection: The choice of base for the enolization and subsequent O-alkylation is critical for both yield and stereochemical control.

Purity and Purification: Achieving high purity is essential for any active pharmaceutical ingredient. The purification of this compound would likely involve:

Extraction and Washing: To remove inorganic salts and water-soluble impurities.

Chromatography: Techniques like column chromatography would be employed to separate the target compound from unreacted starting materials and reaction byproducts.

Recrystallization: The final step to obtain the highly pure crystalline nitrate salt involves dissolving the crude product in a suitable hot solvent and allowing it to cool, leading to the formation of purified crystals.

Novel Approaches in this compound Synthesis

Research into the synthesis of azole antifungals continues to evolve, focusing on improving efficiency, reducing environmental impact, and enhancing safety. While specific studies on novel synthetic routes for omoconazole are limited, trends in the synthesis of analogous compounds like oxiconazole (B1677861) can provide insight into potential innovations.

Exploration of Alternative Reaction Conditions and Catalysts

Modern synthetic organic chemistry offers several techniques that could be applied to improve the synthesis of omoconazole.

Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times and, in some cases, improve yields in the synthesis of related azole compounds. For instance, microwave assistance in the oximation step of an oxiconazole synthesis reduced the reaction time from 12 hours to just 45 minutes. Applying this to the vinyl ether formation in omoconazole synthesis could offer similar benefits.

One-Pot Reactions: Combining multiple synthetic steps into a single procedure without isolating intermediates can significantly improve process efficiency and reduce waste. A "one-pot" approach for N-alkylation and oximation has been successfully used in oxiconazole synthesis and could be explored for the convergent steps in the omoconazole pathway. google.com

Ultrasonic Treatment: The use of ultrasound can enhance reaction homogeneity and increase reaction rates, particularly in heterogeneous mixtures. This has been applied during the synthesis of oxiconazole to improve mixing efficiency and promote product precipitation. google.com

Green Chemistry Principles in this compound Production

Applying green chemistry principles to pharmaceutical manufacturing is of growing importance. For a multi-step synthesis like that of omoconazole, this could involve:

Solvent Selection: Replacing hazardous solvents like dichloromethane (B109758) or dimethylformamide with greener alternatives (e.g., 2-methyltetrahydrofuran, anisole) where possible.

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, thus minimizing waste.

Catalysis: Using catalytic reagents in place of stoichiometric ones to reduce waste and improve reaction efficiency.

Energy Efficiency: Employing methods like microwave or ultrasound-assisted synthesis can reduce energy consumption compared to conventional heating over long periods.

Structural Modifications and Analog Syntheses

The modification of the omoconazole structure is a key strategy in the search for new antifungal agents with improved potency, a broader spectrum of activity, or better pharmacokinetic properties. Research has focused on altering various parts of the molecule.

A study on imidazolylchromanone oximes incorporated the phenoxyethyl ether moiety found in omoconazole. patsnap.com These analogs were synthesized and evaluated for their antifungal activity, with some compounds showing potent activity against Cryptococcus gattii. patsnap.com Another area of research involves the synthesis of different vinyl ether-containing azole derivatives, which have demonstrated excellent in-vitro activities against Trichophyton rubrum, with some analogs being more potent than omoconazole itself. patsnap.com

These studies highlight the importance of the vinyl ether and the substituted phenyl groups to the antifungal activity and demonstrate that structural modifications can lead to promising new lead compounds. patsnap.comgoogle.com

Table of Synthesized Omoconazole Analogs and Modifications

Base Structure Modification Target/Activity Highlight Reference
Imidazolylchromanone Oxime Incorporation of a phenoxyethyl ether moiety Potent activity against Cryptococcus gattii; (3-chlorophenoxy)ethyl analog was most potent. patsnap.com
Vinyl Ether-Containing Azole Variations in the vinyl ether and azole components Several compounds exhibited more potent inhibitory activities against Trichophyton rubrum than omoconazole. patsnap.com

Design and Synthesis of this compound Derivatives

The chemical scaffold of omoconazole, characterized by its imidazole ring, a substituted phenyl group, and a distinctive vinyl ether linkage, offers multiple sites for chemical modification to develop novel derivatives. Research in this area aims to discover compounds with enhanced antifungal potency, a broader spectrum of activity, or improved selectivity against fungal pathogens. patsnap.com

One area of exploration involves the synthesis of a series of vinyl ether-containing azole derivatives designed to inhibit Trichophyton rubrum. In these studies, various structural analogues of omoconazole were synthesized and their biological activities were evaluated. The findings indicated that several of the newly synthesized compounds exhibited potent inhibitory activities against this dermatophyte. patsnap.com Specifically, compounds designated as 7d, 7g, and 7h were found to be more potent than established antifungal agents such as fluconazole (B54011), itraconazole, voriconazole, and even omoconazole itself, highlighting them as promising lead compounds for further development. patsnap.com

Another synthetic strategy has focused on creating imidazolylchromanone oximes that incorporate a phenoxyethyl ether moiety, a key structural feature of omoconazole. patsnap.com A series of these derivatives were synthesized and evaluated against various yeasts and filamentous fungi. While showing limited activity against filamentous fungi like Aspergillus fumigatus, these compounds were notably potent against the yeast Cryptococcus gattii, with Minimum Inhibitory Concentration (MIC) values of ≤4 μg/mL. patsnap.com Within this series, the (3-chlorophenoxy)ethyl analog, compound 7c, was identified as the most active, displaying an MIC value of 0.5 μg/mL against C. gattii. patsnap.com Molecular docking studies suggested that these compounds bind effectively within the active site of the target enzyme, Cryptococcus CYP51-14α-demethylase (CnCYP51). patsnap.com

The research findings for these derivatives are summarized in the table below.

Table 1: Antifungal Activity of Selected Omoconazole Derivatives

Compound Series Derivative Example Target Organism Reported Activity (MIC) Reference
Vinyl Ether-Containing Azoles 7d, 7g, 7h Trichophyton rubrum More potent than omoconazole patsnap.com

Stereochemical Considerations in this compound Chemical Space

The chemical structure of omoconazole features a carbon-carbon double bond (a vinylic group), which introduces the potential for stereoisomerism. medkoo.comnih.gov Specifically, the substituents around this double bond can be arranged in two different geometric configurations, designated as (Z) and (E) isomers. The IUPAC name for the active substance is (Z)-1-(2-(2-(4-chlorophenoxy)ethoxy)-2-(2,4-dichlorophenyl)-1-methylethenyl)-1H-imidazole mononitrate, explicitly identifying the (Z) isomer as the therapeutically relevant form. medkoo.compharmacompass.com

The stereochemistry of the double bond is a critical factor in the biological activity of many azole antifungals. For the related compound, oxiconazole, which also possesses an oxime group capable of (E) and (Z) isomerism, stereospecific synthesis was crucial, with the (Z)-isomer being selected for clinical development based on its activity profile. nih.gov The assignment of the (E) and (Z) configurations for oxiconazole was confirmed using 1-H-NMR spectral data. nih.gov This precedent underscores the importance of controlling the stereochemical outcome during the synthesis of omoconazole to ensure the formation of the desired (Z)-isomer.

While omoconazole itself does not possess a chiral center, the design of its derivatives could introduce chirality. wikipedia.org The synthesis of such chiral derivatives would require enantioselective synthesis methods to produce a specific enantiomer, as different enantiomers of a drug often exhibit significantly different biological activities and metabolic profiles. wikipedia.orgnih.gov Methodologies for enantioselective synthesis include the use of chiral catalysts, chiral auxiliaries, and biocatalysis. wikipedia.org

The analysis and separation of stereoisomers are paramount in both synthesis and quality control. For azole antifungals with chiral centers, techniques like high-performance liquid chromatography (HPLC) with chiral stationary phases and capillary electrophoresis (CE) with chiral selectors (e.g., cyclodextrins) are commonly employed to separate enantiomers. researchgate.netukm.my For geometric isomers like the (E) and (Z) forms of omoconazole, chromatographic methods can also be effective, and spectroscopic techniques like NMR are definitive in assigning the specific configuration. nih.govscielo.br

Table 2: Stereoisomers of Omoconazole

Isomer Configuration Description
(Z)-Omoconazole Zusammen (together) The higher priority groups on each carbon of the double bond are on the same side. This is the active pharmaceutical isomer. medkoo.com

Molecular and Cellular Mechanisms of Antifungal Action of Omoconazole Nitrate

Inhibition of Fungal Ergosterol (B1671047) Biosynthesis by Omoconazole (B34995) Nitrate (B79036)

Omoconazole nitrate, like other imidazole (B134444) antifungals, specifically inhibits the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, also known as CYP51. patsnap.commedkoo.commims.comgenome.jp This enzyme is a critical catalyst in the ergosterol biosynthesis pathway, responsible for the demethylation of lanosterol, a precursor to ergosterol. patsnap.comnih.gov The nitrogen atom in the imidazole ring of omoconazole binds to the heme iron atom located in the active site of the CYP51 enzyme, effectively blocking its function. patsnap.comresearchgate.net This targeted inhibition is a key step that initiates the cascade of events leading to fungal cell death or growth inhibition. patsnap.compatsnap.com

The potency of omoconazole's inhibitory action is demonstrated by its low minimum inhibitory concentrations (MICs) against various fungal species.

Fungal SpeciesTypical MIC Range (µg/mL)Reference
Dermatophytes (e.g., Trichophyton spp.)0.01 - 1 medkoo.com
Candida albicans0.03 - 0.5 medkoo.com

The blockage of lanosterol 14α-demethylase by this compound prevents the conversion of lanosterol to ergosterol. patsnap.com This leads to a depletion of ergosterol in the fungal cell membrane and a simultaneous intracellular accumulation of lanosterol and other 14α-methylated sterol precursors. patsnap.comresearchgate.nettandfonline.com These accumulated sterols are toxic to the fungal cell. patsnap.com Their abnormal, bulky structure does not fit correctly into the phospholipid bilayer of the cell membrane, disrupting the close packing of acyl chains. tandfonline.com This accumulation of toxic intermediates is a crucial component of the drug's antifungal effect, contributing significantly to the disruption of cell membrane function. patsnap.compatsnap.com

Disruptions of Fungal Cell Membrane Integrity and Permeability

The profound alterations in the sterol composition of the fungal cell membrane lead to severe structural and functional consequences. patsnap.com

Ergosterol plays a role analogous to cholesterol in mammalian cells, maintaining the structural integrity and fluidity of the cell membrane. patsnap.com Its depletion and replacement by aberrant 14α-methylated sterols compromise the physical properties of the membrane. tandfonline.comacs.org This disruption increases membrane permeability, making the cell "leaky" and unable to maintain its internal environment. patsnap.compatsnap.com Essential intracellular components can leak out, and the cell becomes vulnerable to external stresses, ultimately leading to dysfunction. patsnap.com

The altered membrane environment, caused by the presence of toxic sterols, impairs the function of various essential membrane-bound enzymes. patsnap.comacs.org These enzymes, which include those involved in nutrient transport and chitin (B13524) synthesis, are critical for cell wall construction, nutrient uptake, and maintaining cellular homeostasis. nih.govacs.org The disruption of these enzyme systems further cripples the fungus, inhibiting its growth and replication. tandfonline.com

Ancillary Cellular and Molecular Effects of this compound

Beyond its primary effects on ergosterol synthesis and membrane integrity, omoconazole exhibits other cellular and molecular actions that contribute to its antifungal activity. Research on Candida albicans has revealed specific ultrastructural changes following exposure to this compound. nih.gov At fungistatic concentrations, treatment can induce the formation of cell chains or clusters, thickening of the cell wall, and an accumulation of electron-dense vesicles within the wall. nih.gov A particularly prominent finding was the development of membranous structures resembling a Golgi-like complex in the cytoplasm. nih.gov At higher concentrations, omoconazole causes more severe damage, characterized by the disruption of intracytoplasmic organelles. nih.gov

Furthermore, some imidazole antifungals are known to interfere with the synthesis of triglycerides and phospholipids (B1166683) and disturb the activity of oxidative and peroxidative enzymes. researchgate.net This can lead to the intracellular accumulation of reactive oxygen species, such as hydrogen peroxide, which causes further damage to cellular components and contributes to cell necrosis. researchgate.nettandfonline.com

MechanismEffectReference
Primary MechanismInhibition of Lanosterol 14α-demethylase (CYP51) patsnap.commedkoo.commims.com
Consequence of Primary MechanismDepletion of ergosterol and accumulation of toxic 14α-methylated sterols patsnap.compatsnap.comtandfonline.com
Membrane EffectsIncreased permeability, altered fluidity, and impaired enzyme function patsnap.comtandfonline.comacs.org
Ancillary EffectsThickening of cell wall, development of Golgi-like structures, disruption of organelles nih.gov

Influence on Fungal DNA Synthesis Pathways

Early research into the antifungal properties of this compound identified its capacity to interfere with the synthesis of fungal macromolecules. ebi.ac.uknih.gov Studies conducted at subinhibitory concentrations of the drug demonstrated a notable effect on the synthesis of DNA.

Detailed Research Findings:

Modulation of Intracellular ATP Levels in Fungal Cells

Beyond its effects on macromolecular synthesis, this compound has been shown to profoundly impact the energy metabolism of fungal cells by suppressing intracellular levels of adenosine (B11128) triphosphate (ATP). ATP is the principal molecule for storing and transferring energy in cells, and its depletion has immediate and severe consequences for cellular viability.

Detailed Research Findings:

Research investigating the effects of various imidazole derivatives on Candida albicans identified omoconazole as a potent suppressor of cellular ATP. nih.gov The study highlighted that highly lipophilic imidazole derivatives, including omoconazole, were particularly effective in this regard. The suppression of ATP was rapid and substantial, indicating a direct or very proximal effect on the fungal cell's energy-producing mechanisms. This effect was observed in both intact fungal cells and in spheroplasts (fungal cells with their cell walls removed), suggesting the primary target of this action is the cell membrane. nih.gov The reduction in ATP levels was not associated with leakage of ATP from the cells. nih.gov

The ATP-suppressing activity of omoconazole was found to be more pronounced in actively dividing, exponential-phase cells compared to stationary-phase cells. nih.gov This rapid depletion of the cell's energy currency contributes significantly to the fungicidal activity of omoconazole, complementing its primary action on the cell membrane's structural integrity.

Data Tables

Table 1: Effect of Omoconazole on Intracellular ATP Levels in Candida albicans

Fungal SpeciesCompoundConcentrationExposure TimeObservation
Candida albicansOmoconazole (Oxiconazole)10 µg/ml10 minutes>50% reduction in cellular ATP content

Data sourced from a study on the suppression of ATP in Candida albicans by various antifungal agents. nih.gov

Antifungal Spectrum and in Vitro Efficacy of Omoconazole Nitrate

Broad-Spectrum Antifungal Activity Assessment

Studies have consistently shown that omoconazole (B34995) nitrate (B79036) is effective against a variety of fungal pathogens. nih.gov Its activity profile encompasses the major causative agents of superficial mycoses.

Omoconazole nitrate exhibits significant in vitro activity against dermatophytes, the fungi responsible for common infections of the skin, hair, and nails. nih.goveajm.orgnih.gov Research has demonstrated its effectiveness against clinical isolates of various dermatophyte species.

Specifically, its efficacy has been documented against:

Trichophyton rubrum nih.gov

Trichophyton mentagrophytes nih.govnih.gov

Microsporum gypseum nih.gov

Microsporum canis

Epidermophyton floccosum

In a comparative study, the MIC values of this compound for 70 clinical isolates of dermatophytes, including 47 isolates of T. rubrum, 22 of T. mentagrophytes, and one of M. gypseum, ranged from ≤0.04 to 0.63 µg/mL. nih.gov This potency was found to be similar to that of bifonazole (B1667052). nih.gov

This compound has demonstrated potent in vitro activity against various yeast species. nih.gov This includes clinically relevant species such as Candida albicans and Malassezia furfur. nih.govcabidigitallibrary.org

In one study, the MIC values of this compound against 27 clinical isolates of Candida albicans were in the range of 0.16 to 2.5 µg/mL, indicating more potent activity than the comparator, bifonazole (1.25 to 5 µg/mL). nih.gov The compound has also been shown to be active against Malassezia. nih.gov While specific data on Cryptococcus gattii is not extensively detailed in the provided context, the broad-spectrum nature of this compound suggests potential activity against this and other pathogenic yeasts. nih.gov

The antifungal spectrum of this compound extends to include various molds and dimorphic fungi. nih.gov In vitro studies have confirmed its activity against these groups of fungi, which can cause a range of infections, from superficial to systemic. The broad efficacy of this compound underscores its potential utility in treating infections caused by these organisms. nih.gov

Quantitative Determination of Antifungal Potency

The in vitro potency of this compound is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). These parameters provide crucial information about its ability to inhibit fungal growth and to kill fungal cells, respectively.

The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. For this compound, MIC values have been determined against a wide array of fungi using standardized methods such as the agar (B569324) dilution method. nih.gov

Studies have shown that this compound possesses low MIC values against a variety of dermatophytes and yeasts, indicating its high potency. nih.govnih.gov For instance, against clinical isolates of dermatophytes, MICs were found to be in the range of ≤0.04 to 0.63 µg/mL. nih.gov Against Candida albicans, the MICs ranged from 0.16 to 2.5 µg/mL. nih.gov

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Fungal Species

Fungal Species Number of Isolates MIC Range (µg/mL)
Dermatophytes (total) 70 ≤0.04 - 0.63
Trichophyton rubrum 47 Not specified in range
Trichophyton mentagrophytes 22 Not specified in range
Microsporum gypseum 1 Not specified in range

This table is interactive. You can sort the columns by clicking on the headers.

The Minimum Fungicidal Concentration (MFC) is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial microbial population. wisdomlib.orgnih.gov While MIC values indicate the concentration needed to inhibit growth, MFC values provide insight into the concentration required to kill the fungus. An MFC/MIC ratio of ≤4 is often used to classify an antifungal agent as fungicidal. fda.gov

Detailed MFC data for this compound is less frequently reported in the available literature compared to MIC data. However, the determination of MFC is a critical step in understanding the complete antifungal profile of the compound. The process typically involves subculturing from wells of a microdilution plate that show no visible growth onto a drug-free agar medium to determine the concentration at which no fungal growth occurs. nih.gov The fungicidal or fungistatic nature of this compound against specific fungal species would be clarified by such assessments.

Table 2: Compound Names Mentioned

Compound Name
This compound
Bifonazole
Itraconazole
Terbinafine (B446)
Fluconazole (B54011)
Griseofulvin
Butenafine
Ciclopirox olamine
Econazole nitrate
Amphotericin B
Caspofungin
Ketoconazole
Voriconazole
Posaconazole
Ravuconazole
Amorolfine
Nikkomycin Z
Flucytosine
Isavuconazole
Olorofim
Fosmanogepix
Ibrexafungerp
Otesaconazole

Comparative In Vitro Efficacy Studies with Other Azole Antifungals

The in vitro efficacy of this compound has been evaluated in several studies, often in comparison with other established azole antifungal agents. These comparative analyses are crucial for understanding its relative potency and potential clinical utility.

Comparison with Bifonazole and Clotrimazole (B1669251)

This compound has demonstrated a potent and broad spectrum of antifungal activity, showing comparable or superior efficacy to bifonazole and clotrimazole in various in vitro studies.

In a study examining clinical isolates from patients with cutaneous mycoses, this compound exhibited significant activity against a range of dermatophytes. The minimum inhibitory concentration (MIC) values for this compound against 70 dermatophyte isolates, including Trichophyton rubrum, Trichophyton mentagrophytes, and Microsporum gypseum, ranged from ≤0.04 to 0.63 µg/mL. These results were similar to those of bifonazole, which had MIC values in the range of ≤0.04 to 1.25 µg/mL against the same isolates nih.gov.

Against 27 clinical isolates of Candida albicans, this compound demonstrated more potent activity than bifonazole. The MIC range for this compound was 0.16 to 2.5 µg/mL, while for bifonazole, it was 1.25 to 5 µg/mL nih.gov. This suggests a greater in vitro efficacy of this compound against this common yeast pathogen.

Another study involving 364 strains of medically important fungi found that most yeasts (including Malassezia), dimorphic fungi, non-pigmented hyphomycetes, and dermatophytes were almost equally or more susceptible to this compound than to bifonazole nih.gov.

While direct head-to-head studies with extensive MIC data against clotrimazole are less prevalent in the readily available literature, a comparative study on the fungistatic activity against 55 clinical yeast isolates provides valuable insight. The study determined the MIC90 (the concentration required to inhibit 90% of the isolates) for several imidazoles. The findings indicated that tioconazole was the most active, followed by omoconazole and econazole, while ketoconazole was the least active under the experimental conditions nih.gov. This positions omoconazole favorably among commonly used imidazole (B134444) antifungals against yeasts.

Table 1: Comparative In Vitro Efficacy of this compound, Bifonazole, and Clotrimazole

Antifungal Agent Fungal Group Organism Number of Isolates MIC Range (µg/mL) MIC90 (µg/mL)
This compound Dermatophytes T. rubrum, T. mentagrophytes, M. gypseum 70 ≤0.04 - 0.63 nih.gov -
Yeasts Candida albicans 27 0.16 - 2.5 nih.gov -
Yeasts Clinical Isolates 55 - > Econazole, < Tioconazole nih.gov
Bifonazole Dermatophytes T. rubrum, T. mentagrophytes, M. gypseum 70 ≤0.04 - 1.25 nih.gov -
Yeasts Candida albicans 27 1.25 - 5 nih.gov -
Clotrimazole Yeasts Clinical Isolates 55 - < Omoconazole nih.gov

Data presented is a synthesis of findings from the cited studies. Direct comparative MIC ranges were not available for all agents in a single study.

Comparative Analysis with Other Imidazole and Triazole Derivatives

The antifungal landscape includes a wide array of imidazole and triazole derivatives. Understanding the in vitro performance of this compound in relation to these agents provides a broader context for its antifungal activity.

A significant comparative study evaluated the fungistatic activity of omoconazole against six other imidazole derivatives: clotrimazole, econazole, isoconazole, ketoconazole, miconazole, and tioconazole. The study, which tested 55 recent clinical yeast isolates, reported the MIC90 values. The results ranked tioconazole as the most active, followed by omoconazole and econazole. Ketoconazole was found to be the least active compound in this particular study nih.gov. This indicates that omoconazole holds a competitive position among these established imidazole antifungals in inhibiting the growth of yeasts.

Further research has provided in vitro susceptibility data for various azoles against dermatophytes, which can be used for indirect comparison. For instance, studies on oxiconazole (B1677861), another imidazole derivative, have shown its efficacy against Trichophyton species and Microsporum species, with MIC values often in a low microgram per milliliter range. One study found econazole to be marginally more active than oxiconazole against most Microsporum and Trichophyton species, while oxiconazole was more active against T. tonsurans and T. rubrum nih.gov. Given that omoconazole's activity against dermatophytes is in a similar range (≤0.04 to 0.63 µg/mL) nih.gov, it suggests comparable efficacy to other potent imidazoles.

Information directly comparing the in vitro efficacy of this compound with triazole antifungals such as fluconazole, itraconazole, and voriconazole against a broad range of fungi is not extensively detailed in the reviewed literature. Triazoles are generally known for their systemic activity and are often evaluated against a different spectrum of fungal pathogens than topical imidazoles. However, based on the known broad-spectrum activity of omoconazole against dermatophytes and yeasts, it can be inferred that its efficacy for superficial infections is robust.

Table 2: Comparative In Vitro Activity of this compound with Other Imidazole Derivatives against Yeasts

Antifungal Agent Fungal Group Number of Isolates Relative MIC90 Activity
This compound Yeasts 55 Second most active nih.gov
Clotrimazole Yeasts 55 Less active than Omoconazole nih.gov
Econazole Yeasts 55 Less active than Omoconazole nih.gov
Isoconazole Yeasts 55 Less active than Omoconazole nih.gov
Ketoconazole Yeasts 55 Least active nih.gov
Miconazole Yeasts 55 Less active than Omoconazole nih.gov
Tioconazole Yeasts 55 Most active nih.gov

This table is based on the relative ranking of MIC90 values from a single comparative study.

Fungal Resistance Mechanisms to Omoconazole Nitrate

Target Site Modifications in Fungal Enzymes

One of the most significant mechanisms of azole resistance involves alterations related to the target enzyme, lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 (also known as CYP51A) gene. These modifications can prevent the drug from effectively binding to and inhibiting the enzyme.

Point mutations and polymorphisms within the ERG11 gene are a primary cause of acquired resistance to azole antifungals. These genetic changes can lead to amino acid substitutions in the lanosterol 14α-demethylase enzyme. nih.govnih.gov Such substitutions, particularly near the enzyme's active site, can reduce the binding affinity of azole drugs like omoconazole (B34995) nitrate (B79036), rendering them less effective. researchgate.netmdpi.com

While specific mutations conferring resistance directly to omoconazole nitrate are not extensively documented in dedicated studies, the body of research on other azoles provides a clear framework. Numerous substitutions in the Erg11 protein have been linked to resistance to drugs like fluconazole (B54011) and voriconazole in various Candida and Aspergillus species. nih.govmdpi.com It is well-established that mutations leading to substitutions at key positions can sterically hinder the azole molecule from docking into the heme-binding pocket of the enzyme. nih.govencyclopedia.pub Given the shared mechanism of action among azoles, it is highly probable that similar mutations would reduce the efficacy of this compound.

Commonly observed amino acid substitutions in clinical isolates of Candida albicans that confer azole resistance include those at positions Y132, K143, and G464. nih.govnih.gov

Table 1: Examples of ERG11 Mutations in Candida albicans and Their Effect on Azole Susceptibility

Amino Acid SubstitutionAssociated Azole(s)Consequence
Y132H/FFluconazole, VoriconazoleReduced drug binding affinity
K143R/QFluconazole, VoriconazoleDecreased susceptibility
A114SFluconazoleContributes to resistance
Y257HFluconazoleContributes to resistance

Another crucial resistance mechanism is the overexpression of the ERG11 gene. researchgate.netfrontiersin.org When the fungal cell produces significantly higher levels of the lanosterol 14α-demethylase enzyme, the standard concentration of the antifungal drug becomes insufficient to inhibit all enzyme activity. researchgate.net This effectively dilutes the drug's impact, allowing ergosterol (B1671047) synthesis to continue, albeit at a reduced rate, and enabling the fungus to survive. nih.gov

This overexpression is often the result of gain-of-function mutations in transcription factors, such as Upc2 in Candida species, that regulate the expression of multiple genes in the ergosterol biosynthesis pathway. researchgate.netresearchgate.net Fungal cells exposed to azoles can activate stress response pathways that lead to the upregulation of ERG11 and other related genes, compensating for the drug-induced inhibition. nih.govresearchgate.net This strategy allows the fungus to maintain a sufficient level of ergosterol for membrane function despite the presence of the inhibitor. While direct evidence linking omoconazole to ERG11 overexpression is limited, this is a well-documented resistance mechanism for the broader azole class. frontiersin.org

Role of Fungal Drug Efflux Pumps

Fungi possess membrane proteins that act as efflux pumps, actively transporting toxic substances, including antifungal drugs, out of the cell. nih.gov The overexpression of the genes encoding these pumps is a major contributor to multidrug resistance (MDR), as it reduces the intracellular concentration of the drug, preventing it from reaching its target. nih.govbiotechmedjournal.com Two major superfamilies of transporters are implicated in azole resistance.

The ATP-Binding Cassette (ABC) superfamily of transporters utilizes energy from ATP hydrolysis to expel a wide variety of substrates from the cytoplasm. biotechmedjournal.comnih.gov In pathogenic fungi like Candida albicans, the overexpression of genes such as CDR1 (Candida Drug Resistance 1) and CDR2 is a frequent cause of high-level azole resistance. frontiersin.orgmdpi.com The proteins Cdr1p and Cdr2p are located in the plasma membrane and can recognize and transport numerous azole antifungals. nih.govresearchgate.net

Clinical isolates of azole-resistant Candida often exhibit elevated levels of CDR1 mRNA. nih.govfrontiersin.org The upregulation of these transporters means that as drug molecules enter the fungal cell, they are quickly pumped back out, preventing the intracellular concentration from reaching a level sufficient to inhibit the Erg11p enzyme. researchgate.netoup.com Although this compound has not been specifically studied as a substrate for Cdr1p, the broad substrate promiscuity of this pump makes it a highly probable mechanism of resistance. nih.gov

The Major Facilitator Superfamily (MFS) represents another critical class of efflux pumps. nih.gov Unlike ABC transporters, MFS transporters typically use the proton motive force across the cell membrane to drive the efflux of substrates. nih.govnih.gov In Candida albicans, the overexpression of the MDR1 gene, which encodes an MFS transporter, is specifically associated with resistance to certain azoles, such as fluconazole. nih.govnih.gov

The Mdr1p pump has a different substrate specificity compared to the ABC transporters. nih.govnih.gov Its upregulation is often controlled by a distinct regulatory pathway involving the Mrr1 transcription factor. Overexpression of MDR1 is a common finding in azole-resistant clinical isolates, often in conjunction with other resistance mechanisms. This multi-pronged defense enhances the fungus's ability to survive antifungal therapy.

Table 2: Major Efflux Pumps Associated with Azole Resistance in Candida albicans

Transporter FamilyGeneProteinEnergy SourceCommon Azole Substrates
ABC TransportersCDR1Cdr1pATP HydrolysisFluconazole, Itraconazole, Voriconazole
ABC TransportersCDR2Cdr2pATP HydrolysisFluconazole, Itraconazole, Voriconazole
MFS TransportersMDR1Mdr1pProton Motive ForceFluconazole

Alterations in Drug Accumulation and Uptake Pathways

While increased efflux is a primary mechanism for reducing intracellular drug levels, resistance can also arise from decreased drug influx. nih.gov The entry of drugs into fungal cells has traditionally been viewed as a process of passive diffusion, dependent on the drug's lipophilicity. However, emerging evidence suggests that carrier-mediated transport may play a role in the uptake of some antifungal agents. biotechmedjournal.com

If this compound uptake is facilitated by a specific permease or transporter protein, any mutation or alteration that impairs the function of this transporter could lead to reduced drug accumulation inside the fungal cell. This would result in a lower effective concentration at the target site, thereby conferring resistance. This mechanism is less characterized for azole antifungals compared to target site modification and efflux, but it represents a potential pathway for the development of fungal resistance. nih.govbiotechmedjournal.com

Reduced Intracellular Concentration of this compound

A primary mechanism by which fungi develop resistance to azole antifungals, including presumably this compound, is by actively reducing the drug's concentration within the cell. This is predominantly achieved through the overexpression of efflux pumps, which are membrane proteins that actively transport antifungal agents out of the cell.

Two major families of efflux pumps are implicated in azole resistance: the ATP-binding cassette (ABC) transporters and the major facilitator superfamily (MFS) transporters researchgate.netnih.govnih.gov. In pathogenic yeasts such as Candida albicans, the overexpression of genes encoding these transporters, such as CDR1 and CDR2 (ABC transporters) and MDR1 (MFS transporter), is a common cause of resistance nih.gov. This overexpression leads to a decreased accumulation of the antifungal agent at its target site, the lanosterol 14α-demethylase, thereby diminishing its efficacy researchgate.net. While specific studies on this compound are limited, its structural similarity to other imidazoles suggests that it is also a substrate for these efflux pumps.

Efflux Pump FamilyKey Genes in Candida albicansFunctionImplication for this compound Resistance
ATP-binding cassette (ABC)CDR1, CDR2ATP-dependent efflux of a broad range of drugs.Overexpression likely reduces intracellular this compound levels.
Major Facilitator Superfamily (MFS)MDR1Proton motive force-dependent efflux of specific drugs.Increased expression can contribute to reduced susceptibility.

Table 1: Major Efflux Pump Families Involved in Azole Resistance.

Contribution of Biofilm Formation to Antifungal Resistance

Fungal biofilms are structured communities of cells encased in a self-produced extracellular matrix (ECM). Biofilms exhibit significantly increased resistance to antifungal agents compared to their free-floating (planktonic) counterparts, a phenomenon that is multifactorial nih.govuq.edu.auresearchgate.net.

The resistance of fungal biofilms to azoles like this compound stems from several interconnected factors:

The Extracellular Matrix (ECM): The ECM is a complex network of polysaccharides (such as β-glucans), proteins, and extracellular DNA nih.gov. It acts as a physical barrier, impeding the penetration of antifungal drugs to the fungal cells within the biofilm researchgate.net. Additionally, components of the matrix can sequester antifungal agents, further reducing their effective concentration nih.gov.

Increased Cell Density: The high density of fungal cells within a biofilm can contribute to resistance. The sheer number of cells can effectively "absorb" the drug, protecting the cells located in the deeper layers of the biofilm from lethal concentrations nih.gov.

Presence of Persister Cells: Biofilms contain a subpopulation of dormant or slow-growing cells known as "persister cells." nih.gov. These cells are highly tolerant to antifungal agents due to their reduced metabolic activity, and they can serve as a reservoir for infection relapse after treatment cessation nih.gov.

Biofilm Resistance FactorMechanism of Action
Extracellular Matrix (ECM)Sequesters and limits the penetration of antifungal drugs.
High Cell DensityProtects cells in deeper layers from lethal drug concentrations.
Efflux Pump UpregulationActively transports antifungal agents out of the cells.
Persister CellsMetabolically dormant cells that are tolerant to antifungals.

Table 2: Key Factors in Biofilm-Mediated Antifungal Resistance.

Fungal Adaptive Stress Responses to this compound Exposure

Exposure to antifungal agents such as this compound induces a stress response in fungal cells, which can contribute to both tolerance and the development of resistance. These stress response pathways are complex and involve a network of signaling cascades that help the fungus adapt to and survive the chemical insult nih.gov.

Upon exposure to this compound, which disrupts the cell membrane's integrity, fungal cells activate several key stress response pathways:

Cell Wall Integrity (CWI) Pathway: This pathway is activated in response to cell wall stress. It triggers a compensatory mechanism to reinforce the cell wall, thereby mitigating the damage caused by the antifungal agent.

Calcineurin Signaling Pathway: The calcineurin pathway is a crucial stress response pathway that is activated by various environmental stresses, including exposure to azole antifungals nih.gov. Inhibition of calcineurin has been shown to increase the efficacy of azoles against Candida albicans biofilms nih.gov.

Heat Shock Proteins (HSPs): Molecular chaperones, such as heat shock protein 90 (Hsp90), play a critical role in stabilizing the target enzyme of azoles, lanosterol 14α-demethylase, and in regulating the function of other key proteins involved in stress responses and drug resistance nih.gov.

Studies on the ultrastructural effects of this compound on Candida albicans have shown that at fungistatic concentrations, the drug induces thickening of the cell wall and the accumulation of electron-dense vesicles, which are indicative of a cellular stress response nih.gov. At higher concentrations, disruption of intracytoplasmic organelles is observed, confirming its potent antifungal activity nih.gov.

Preclinical Pharmacological Investigations and in Vivo Model Efficacy of Omoconazole Nitrate

Antifungal Efficacy in Animal Models of Mycoses

Evaluation in Guinea Pig Models of Dermatophytosis (e.g., Trichophyton mentagrophytes infection)

The in vivo antifungal efficacy of omoconazole (B34995) nitrate (B79036) has been substantially demonstrated in guinea pig models of dermatophytosis, which are considered pathologically similar to superficial fungal infections in humans. These studies primarily utilize infection induced by Trichophyton mentagrophytes.

In one key study, a dermatophytosis model was established by inoculating the dorsal skin of guinea pigs with conidia of T. mentagrophytes. This model produces an infection with mild and prolonged symptoms, mirroring natural infections. The therapeutic effects of omoconazole nitrate cream preparations at concentrations of 0.25%, 0.5%, 1%, and 2% were evaluated. Treatment involved once-daily topical application for 14 consecutive days, beginning five days post-infection. The results indicated that the effectiveness of the treatment increased with the concentration of this compound, reaching a near-maximal effect at 1%. Notably, the 1% and 2% this compound cream preparations were found to be superior to a 1% bifonazole (B1667052) cream preparation in improving local lesions and in mycological outcomes (culture results). medthority.commdedge.com

Another experimental model focused on tinea pedis, created by inoculating T. mentagrophytes onto the feet of guinea pigs. nih.govnih.gov This model also successfully mimics the pathology of the corresponding human infection. nih.govnih.gov Treatment with a 1% this compound cream was initiated two weeks after infection and continued for three to four weeks. nih.gov A once-daily application demonstrated excellent therapeutic efficacy. nih.govnih.gov When compared to a 1% bifonazole cream, the this compound treatment was superior based on culture results. nih.govnih.gov After four weeks of treatment, the intensity of infection score for the this compound-treated group was 1.8, a significant reduction compared to the score of 8.8 for the bifonazole-treated group. nih.gov This marked reduction was statistically significant (p<0.01) when compared against untreated, vehicle-treated, or bifonazole-treated groups. nih.gov

These findings from well-established guinea pig models underscore the potent in vivo topical efficacy of this compound against common dermatophytes. medthority.commdedge.com

Table 1: Summary of this compound Efficacy in Guinea Pig Dermatophytosis Models

Model Type Fungal Strain Treatment Details Key Findings Reference
Dorsal DermatophytosisTrichophyton mentagrophytes TIMM 11890.25%, 0.5%, 1%, 2% creams applied once daily for 14 days.Efficacy was concentration-dependent; 1% and 2% OMZ creams were superior to 1% bifonazole cream in improving lesions and culture results. medthority.commdedge.com
Experimental Tinea PedisTrichophyton mentagrophytes TIMM 27891% cream applied once daily for 3-4 weeks.Exhibited excellent therapeutic efficacy; superior to 1% bifonazole cream based on culture results. nih.govnih.gov

Assessment in Other Relevant In Vivo Fungal Infection Models

While this compound demonstrates a broad spectrum of in vitro antifungal activity against various medically important fungi, including yeasts like Candida albicans and Malassezia, detailed preclinical studies evaluating its in vivo efficacy in animal models for these specific mycoses are not extensively documented in available research. nih.govjst.go.jp The promising in vitro results have encouraged the pursuit of in vivo studies in models of cutaneous mycoses, but the primary focus of published preclinical efficacy trials remains on dermatophytosis models. nih.govjst.go.jp

Dermal Permeation and Tissue Distribution Profiles

Penetration of this compound into Skin Layers (e.g., Epidermis, Corium)

The penetration of this compound into the layers of the skin is a critical factor for its therapeutic effect at the site of infection. Preclinical investigations using an in-vitro hairless mouse skin-permeability test have been conducted to determine the partition and diffusion parameters of this compound within the stratum corneum and the viable epidermis. nih.gov

Analysis based on these parameters was used to predict the time-course of drug concentrations in the skin of guinea pigs. The modeling predicted that drug concentrations at the border between the corneum and the viable epidermis, the region where dermatophytes are typically considered to proliferate, would surpass the minimum effective concentration when creams with a concentration of 0.1% or higher were applied. nih.gov This indicates that this compound effectively penetrates the outer skin layer to reach the site of infection in the underlying epidermis. nih.gov

Retention Capacity of this compound in Dermal Tissues

The ability of a topical antifungal agent to be retained in the skin is crucial for its sustained therapeutic action. The retention capacity of this compound has been linked to its interaction with keratin (B1170402), the primary protein component of the stratum corneum. oup.com

Studies have shown that omoconazole forms a precipitate with keratin in solution, suggesting a binding interaction. The interaction energy between omoconazole and keratin was measured to be 4.25 kcal/mol, which was notably higher than that of other imidazole (B134444) antifungals such as bifonazole (2.09 kcal/mol) and clotrimazole (B1669251). oup.com This stronger interaction with keratin is believed to be a key factor in its retention within the skin. oup.com

In tests using excised hairless mouse skin, the retention capacity of omoconazole was measured at 10.0 µg/cm² after 24 hours of application. This was significantly higher than the retention values for bifonazole (2.4 µg/cm²) and clotrimazole (7.5 µg/cm²). oup.com These findings suggest that the high affinity for keratin contributes to a greater retention of omoconazole in the skin, potentially enhancing its therapeutic efficacy. oup.com

Table 2: Comparative Skin Retention of Imidazole Antifungals

Compound Interaction Energy with Keratin (kcal/mol) Retention in Excised Mouse Skin (µg/cm² at 24h) Reference
Omoconazole4.2510.0 oup.com
Bifonazole2.092.4 oup.com
ClotrimazoleNot Reported7.5 oup.com

Pharmacokinetic Considerations in Preclinical Models (Excluding Systemic Absorption Details)

Preclinical pharmacokinetic studies of this compound have focused on its behavior within the skin following topical application, which is essential for establishing a therapeutically effective dose. By analyzing the percutaneous pharmacokinetics in guinea pigs and mice, researchers have been able to link skin permeation data to in vivo pharmacological activity. nih.gov

An in-vitro skin permeation study using hairless mouse skin was employed to calculate key partition and diffusion parameters. These parameters were then used to estimate the drug's concentration over time within the different layers of guinea pig skin. nih.gov The modeling predicted that it would take ten or more days for the percutaneous drug concentrations to reach a state of equilibrium within the skin. nih.gov

Furthermore, the analysis predicted that for the drug to effectively bind to keratin, creams with a concentration of 0.5% or more this compound would be required to reach the practical minimum effective concentration. nih.gov These results demonstrate that partition and diffusion parameters derived from in-vitro skin permeation studies are valuable tools for predicting in-vivo percutaneous pharmacokinetics and for estimating therapeutically effective concentrations without needing to assess systemic exposure. nih.gov

Interactions of this compound with Biological Components (e.g., Keratin Binding)

The interaction of topical antifungal agents with components of the skin, particularly keratin, is a critical factor that can influence their retention and efficacy. capes.gov.br Keratin is the primary structural protein in the stratum corneum, the outermost layer of the epidermis, which is the main site of dermatophyte infections. capes.gov.brhksmp.com The ability of a drug to bind to keratin can determine its retention capacity within the skin. capes.gov.br

Studies investigating the percutaneous pharmacokinetics of this compound have provided insights into its interaction with keratin. nih.gov An in-vitro study using hairless mouse skin helped calculate the partition and diffusion parameters of the drug in the stratum corneum and viable epidermis. nih.gov These parameters were then used to predict the drug's behavior in guinea pig skin in vivo. nih.gov The predictions indicated that for drug concentrations to reach the practical minimum effective concentration for keratin binding, a cream with 0.5% or more of this compound would be required. nih.gov

Further research has demonstrated a direct interaction between omoconazole and keratin. capes.gov.br In a laboratory setting, omoconazole was observed to form a precipitate in the presence of keratin. capes.gov.br Analysis of this precipitate using Fourier-transform infrared (FTIR) spectroscopy showed changes that indicated omoconazole binds to keratin. capes.gov.br This interaction energy was quantified and compared with other imidazole antifungals, with omoconazole showing the highest interaction energy (4.25 kcal/mol) compared to clotrimazole (3.03 kcal/mol) and bifonazole (2.09 kcal/mol). capes.gov.br

This strong interaction with keratin correlates with a high retention capacity in the skin. capes.gov.br In tests using excised hairless mouse skin, the amount of omoconazole retained at 24 hours post-application was 10.0 μg/cm², significantly higher than that for bifonazole (2.4 μg/cm²) and clotrimazole (7.5 μg/cm²). capes.gov.br These findings suggest that the strong interaction between omoconazole and keratin is a key factor in its prolonged retention in the skin, which is advantageous for a topical antifungal agent. capes.gov.br

Advanced Formulation Strategies and Drug Delivery Systems for Omoconazole Nitrate

Nanoparticle-Based Delivery Systems

Nanoparticle-based systems have emerged as a promising approach to augment the delivery of poorly soluble drugs like omoconazole (B34995) nitrate (B79036). By encapsulating the drug within a nanocarrier, it is possible to improve its solubility, stability, and skin penetration.

Solid Lipid Nanoparticles (SLNs) for Enhanced Delivery

Solid Lipid Nanoparticles (SLNs) are colloidal carriers made from biodegradable and biocompatible lipids that are solid at room and body temperature. nih.gov They offer several advantages, including the potential for controlled drug release and the ability to protect the encapsulated drug from degradation. nih.govmdpi.com

Research has demonstrated the successful formulation of omoconazole nitrate-loaded SLNs using methods like emulsification-solvent evaporation. researchgate.netsci-hub.senih.gov These SLNs have been shown to significantly enhance the drug's effectiveness. Studies have reported that this compound SLNs can achieve entrapment efficiencies ranging from 41.34% to 75.07%. sci-hub.senih.govresearchgate.net Furthermore, these formulations exhibit a sustained in-vitro drug release profile. For instance, one study showed that while the untreated drug released 95.8% after 12 hours, the SLN formulation released 79.6% over the same period, indicating a more controlled release. sci-hub.se When incorporated into a gel, these SLNs have demonstrated superior clinical improvement and patient satisfaction compared to conventional marketed products. researchgate.netsci-hub.senih.govresearchgate.net

Table 1: Characteristics of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
ParameterFindingSource
Preparation MethodEmulsification-solvent evaporation researchgate.netsci-hub.senih.gov
Entrapment Efficiency41.34% to 75.07% sci-hub.senih.govresearchgate.net
In-vitro Drug Release (12 hours)79.6% (compared to 95.8% for untreated drug) sci-hub.se
Zeta Potential-13 to -50 mV sci-hub.senih.govresearchgate.net

Nanostructured Lipid Carriers (NLCs)

Nanostructured Lipid Carriers (NLCs) are considered a second generation of lipid nanoparticles, developed to overcome some of the limitations of SLNs. nih.govbrieflands.com NLCs are composed of a blend of solid and liquid lipids, which creates a less ordered lipid matrix. nih.govfrontiersin.org This imperfect structure allows for higher drug loading capacity and can minimize drug expulsion during storage. nih.gov

This compound-loaded NLCs have been developed to improve the drug's solubility and prolong its release for topical application. ingentaconnect.com One study reported the preparation of NLCs using an ultrasonication method, resulting in an optimized formulation with a mean particle size of 124 ± 2 nm. ingentaconnect.com A skin deposition study revealed that the NLC formulation led to approximately 82.74% drug deposition, which was significantly higher than the 68.42% deposition observed with a marketed formulation. ingentaconnect.com This indicates that NLCs can effectively enhance the amount of drug retained at the site of infection, potentially leading to improved therapeutic outcomes. ingentaconnect.com

Table 2: Comparison of this compound NLCs and Marketed Formulation
ParameterNLC FormulationMarketed FormulationSource
Mean Particle Size124 ± 2 nmN/A ingentaconnect.com
Skin Deposition~82.74%68.42% ingentaconnect.com

Gel and Emulgel Formulations for Topical Application

Gels and emulgels are popular vehicles for topical drug delivery due to their favorable properties, such as ease of application and good patient acceptance. Advanced formulations are being developed to further enhance the delivery of this compound.

Thermosensitive Gels for this compound Delivery

Thermosensitive gels are novel drug delivery systems that exist as a liquid at room temperature and transform into a gel at body temperature. nih.gov This in-situ gelling property offers advantages like improved stability, enhanced local bioavailability, and ease of use for patients. nih.gov

A thermosensitive gel formulation of this compound has been developed and evaluated for its potential in treating superficial fungal infections. nih.govresearchgate.net This formulation demonstrated effective antifungal activity. nih.gov Characterization studies, including viscosity and transition temperature, confirmed its suitability for topical application. nih.gov The reversible nature of the temperature-induced gelation ensures that the formulation does not cause any disruption to its components. nih.gov

Mucoadhesive Nanoemulsion-Based Gels

Mucoadhesive nanoemulsion-based gels are designed to increase the residence time of the formulation at the site of application, thereby enhancing drug absorption and efficacy. innovareacademics.inresearchgate.netinnovareacademics.in These formulations combine the benefits of nanoemulsions, which can improve drug solubility and penetration, with the bioadhesive properties of certain polymers. innovareacademics.inijhsr.orgresearchgate.net

Studies have focused on developing mucoadhesive nanoemulsion gels of this compound for the treatment of vaginal fungal infections. innovareacademics.inresearchgate.netinnovareacademics.in In one such study, a nanoemulsion was formulated using isopropyl myristate as the oil phase, Cremophore EL as the surfactant, and ethanol (B145695) as a co-surfactant. innovareacademics.inresearchgate.netinnovareacademics.in This nanoemulsion was then incorporated into various polymeric gels. The resulting nanoemulsion-based gels exhibited significantly higher in vitro release and antifungal activity compared to a commercially available cream. innovareacademics.inresearchgate.net The mucoadhesive properties of the gel also led to a longer residence time, which is crucial for effective local treatment. innovareacademics.in

Table 3: Composition and Properties of an Optimal this compound Nanoemulsion Formulation
ComponentMaterialRatio (Oil:Surfactant/Co-surfactant:Water)Source
OilIsopropyl Myristate5:45:50 innovareacademics.inresearchgate.netinnovareacademics.in
SurfactantCremophore EL
Co-surfactantEthanol

Strategies for Improved Dermal Bioavailability and Sustained Release

A primary goal in developing advanced formulations of this compound is to improve its dermal bioavailability and achieve a sustained release profile. This ensures that a sufficient concentration of the drug is maintained at the target site for an extended period, leading to more effective treatment.

Strategies to achieve this include the use of nanocarriers like SLNs and NLCs, which can penetrate the stratum corneum, the outermost layer of the skin, more effectively than larger particles. brieflands.com The lipid nature of these carriers can also enhance the solubility and partitioning of the drug into the skin. researchgate.net

Furthermore, the incorporation of these nanoparticles into gel bases, such as those made with Carbopol 934, provides a sustained-release matrix. ijpsjournal.comsci-hub.senih.govresearchgate.net The gel structure controls the diffusion of the nanoparticles and the subsequent release of the drug. researchgate.net For example, an this compound-loaded spanlastic gel prepared with Carbopol 934 demonstrated a cumulative drug release of 80.10% over 8 hours, indicating a controlled release pattern. ijpsjournal.comresearchgate.net These advanced formulations have shown the potential to not only improve the efficacy of this compound but also enhance patient compliance through reduced application frequency. ijpsjournal.comresearchgate.net

Optimization of Excipients and Formulation Components

The development of effective topical formulations for this compound, a poorly water-soluble antifungal agent, hinges on the careful selection and optimization of excipients. ijpsjournal.comhumanjournals.com These components are crucial for enhancing drug solubility, stability, and ultimately, its permeation through the skin to the site of infection. ijpsjournal.comnih.gov Research has explored a variety of oils, surfactants, co-surfactants, and polymers to create advanced delivery systems such as nanoemulsions, solid lipid nanoparticles (SLNs), and hydrogels. innovareacademics.inresearchgate.netinnpharmacotherapy.com

In the formulation of nanoemulsions, solubility studies are a critical first step to identify suitable components. For instance, studies have shown that among various oils, isopropyl myristate (IPM) exhibits high solubilizing capacity for this compound. innovareacademics.ininnovareacademics.in Similarly, Cremophore EL and ethanol have been identified as an effective surfactant and co-surfactant, respectively, for creating stable nanoemulsions. innovareacademics.ininnovareacademics.in The ratios of these components are meticulously optimized to form a stable system. For example, a nanoemulsion composed of 5% oil, 45% surfactant-co-surfactant mixture, and 50% water has demonstrated high stability. innovareacademics.ininnovareacademics.in

For solid lipid nanoparticle (SLN) formulations, the concentration of lipids and surfactants plays a important role in determining the entrapment efficiency and particle size. tandfonline.com Stearic acid is often used as the lipid matrix, while surfactants like Tween 80 and co-surfactants such as poloxamer 407 and sodium deoxycholate are employed to stabilize the nanoparticles. tandfonline.comtandfonline.com It has been observed that increasing the concentration of both the lipid and the surfactant, up to a certain point, leads to higher entrapment efficiency and smaller particle size. tandfonline.com

Hydrogel formulations of this compound have also been developed to provide a favorable vehicle for topical delivery. innpharmacotherapy.com Polymers such as Carbopol-934 and Chitosan are commonly used as gelling agents. innpharmacotherapy.com The concentration of these polymers is adjusted to achieve the desired viscosity and release characteristics. These hydrogel formulations are designed to be compatible with skin pH, typically ranging from 6.21 to 6.46, to ensure they are non-irritating. innpharmacotherapy.com

The following table summarizes the key excipients and their roles in various this compound formulations:

Table 1: Optimized Excipients in this compound Formulations
Formulation TypeExcipient CategorySpecific ExcipientRole in Formulation
NanoemulsionOilIsopropyl Myristate (IPM)Solubilizing Agent for this compound
NanoemulsionSurfactantCremophore ELEmulsifier to form stable nano-sized droplets
NanoemulsionCo-surfactantEthanolCo-emulsifier, enhances surfactant performance
Nanoemulsion GelGelling AgentCarbopol 934, HPMC, NaCMC, Xanthum GumProvides desired viscosity and mucoadhesive properties
Solid Lipid Nanoparticles (SLNs)LipidStearic AcidForms the solid lipid core of the nanoparticle
Solid Lipid Nanoparticles (SLNs)SurfactantTween 80, TyloxapolStabilizes the nanoparticle dispersion
Solid Lipid Nanoparticles (SLNs)Co-surfactantPoloxamer 407, Sodium DeoxycholateEnhances stability and controls particle size
HydrogelGelling AgentCarbopol-934, ChitosanForms the hydrogel matrix for topical application
Spanlastic GelSurfactantSpan 60Forms the vesicular structure
Spanlastic GelEdge ActivatorTween 80Increases the elasticity of the vesicles
Spanlastic GelGelling AgentCarbopol 934Provides the gel structure for topical application

In Vitro Release and Permeation Studies from Novel Formulations

In vitro release and permeation studies are essential for evaluating the performance of newly developed this compound formulations. These studies provide critical data on how effectively the drug is released from its carrier and permeates through a model membrane, predicting its potential efficacy in a clinical setting. Various novel formulations, including nanoemulsion-based gels, solid lipid nanoparticles (SLNs), hydrogels, and spanlastics, have been developed to enhance the topical delivery of this compound, with in vitro studies demonstrating their superiority over conventional formulations.

Nanoemulsion-based gels have shown significantly higher in vitro release of this compound compared to commercial creams. innovareacademics.ininnovareacademics.in The smaller droplet size of the nanoemulsion facilitates a faster dissolution rate of the drug into the aqueous phase, leading to enhanced release. humanjournals.com For example, an optimized nanoemulsion gel formulation demonstrated a two-fold higher drug release compared to a marketed cream.

Solid lipid nanoparticles (SLNs) have been investigated as a promising carrier for sustained topical delivery of this compound. researchgate.netnih.gov In vitro release studies have shown that SLNs can provide a sustained release profile. sci-hub.se For instance, one study found that while untreated this compound released 95.8% of the drug within 12 hours, an SLN formulation released 79.6% over the same period, indicating a more controlled release. sci-hub.se This sustained release is attributed to the solid lipid matrix, which slows down the diffusion of the encapsulated drug. sci-hub.se The entrapment efficiency of these SLNs can range from 41.34% to 75.07%, depending on the formulation parameters. researchgate.nettandfonline.com

Hydrogel formulations of this compound have also been evaluated for their release characteristics. The percentage of drug release from hydrogels can vary significantly, from 23.40% to 80%, depending on the specific polymers and their concentrations used in the formulation. innpharmacotherapy.com These formulations aim to provide a uniform distribution of the drug with high encapsulation efficiency, often in the range of 95-98.5%. innpharmacotherapy.com

Spanlastic-based gels are another novel approach to topical drug delivery. These vesicular systems have demonstrated a biphasic release pattern for this compound: an initial faster release followed by a more controlled release over an extended period. ijpsjournal.comijpsjournal.com An in vitro diffusion study of an optimized spanlastic gel showed a cumulative drug release of 80.10% over 8 hours. ijpsjournal.com

The following table presents a summary of in vitro release data from various novel this compound formulations:

Table 2: In Vitro Release of this compound from Novel Formulations
Formulation TypeKey FindingsPercentage of Drug ReleaseTime (hours)
Nanoemulsion-based GelShowed higher release than marketed cream.Two-fold higher than commercial creamNot Specified
Solid Lipid Nanoparticles (SLNs)Provided sustained drug release.79.6%12
HydrogelRelease varied based on polymer composition.23.40% - 80%Not Specified
Spanlastic GelExhibited a biphasic release pattern.80.10%8
Niosomal GelShowed prolonged drug release.67.95%6
Emulgel (Optimized F5)Demonstrated enhanced release over marketed cream.92.06%12
Nanosponges (Optimized F4)Showed high and sustained release.97.84%12

Structure Activity Relationship Sar Studies and Molecular Modeling of Omoconazole Nitrate

Identification of Key Pharmacophoric Groups and Structural Motifs

The antifungal activity of omoconazole (B34995) is intrinsically linked to its specific chemical architecture. A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups responsible for a drug's biological activity. For azole antifungals, this typically consists of a nitrogen-containing heterocyclic ring (imidazole or triazole) linked to a complex, non-polar side chain. tandfonline.com

The core pharmacophoric elements of omoconazole are the imidazole (B134444) ring and the unique vinyl ether linker. medkoo.com

Imidazole Moiety: The imidazole ring is fundamental to the antifungal action of omoconazole and other drugs in its class. benthamscience.com The unsubstituted nitrogen atom (N-3) of the imidazole ring acts as a crucial ligand, coordinating with the ferric ion (Fe³⁺) of the heme group located in the active site of the target enzyme, lanosterol (B1674476) 14α-demethylase. tandfonline.comresearchgate.net This binding event is a primary determinant of the drug's inhibitory potency, effectively blocking the enzyme's catalytic function and halting ergosterol (B1671047) production. patsnap.com The presence of the imidazole ring is a defining feature for bioactivity; replacing it with other groups, such as phenyl or piperidyl, has been shown to lower the potency in related compounds. sci-hub.se

Rational Design and Synthesis of Omoconazole Nitrate (B79036) Analogues

Rational drug design leverages SAR insights to create new molecules with improved characteristics, such as enhanced efficacy or better selectivity. The synthesis of omoconazole analogues involves systematically modifying its structure to probe the effects of different chemical groups on antifungal activity. researchgate.netnih.gov

Modifying the substituents on the core structure of an azole antifungal can have a profound impact on its potency. Key areas for modification include the phenyl rings and the side chains attached to the azole nucleus.

Halogen Substituents: The presence and position of halogen atoms on the phenyl rings are critical for high antifungal activity. Omoconazole itself contains three chlorine atoms. Studies on related azole series have consistently shown that introducing halogens, particularly in the ortho- and para-positions of the phenyl rings (like the 2,4-dichloro substitution in omoconazole), leads to potent compounds. nih.gov This is often attributed to favorable hydrophobic interactions within the enzyme's active site and altered electronic properties that enhance binding.

Side-Chain Modifications: The nature of the side chain (the N-1 substituent) influences how the molecule fits within the apoprotein active site. tandfonline.com Research on various azole derivatives has demonstrated that altering the linker between the azole and the phenyl groups, or changing the terminal groups, can significantly affect the minimum inhibitory concentration (MIC) against different fungal species. For instance, studies on oxiconazole (B1677861), which has a related oxime ether structure, showed that inverting the atomic sequence of the linker could produce compounds with potent, and even fungicidal, activity against Candida albicans. nih.gov

The following table illustrates how hypothetical variations in substituents could influence antifungal efficacy, based on general principles observed in SAR studies of azole antifungals.

Compound R1 (Phenyl Substituent) R2 (Side-Chain) Hypothetical MIC (µg/mL) vs. T. rubrum
Omoconazole2,4-dichlorop-chlorophenoxy-ethoxy0.01 - 1.0 medkoo.com
Analogue A4-chlorop-chlorophenoxy-ethoxy1.0 - 10.0
Analogue B2,4-dibromop-chlorophenoxy-ethoxy0.1 - 5.0
Analogue C2,4-dichlorophenoxy-ethoxy0.5 - 10.0
Analogue D2,4-dichlorop-fluorophenoxy-ethoxy0.05 - 2.0

This table is for illustrative purposes based on established SAR principles.

Computational Chemistry and Molecular Docking Analyses

Computational techniques are powerful tools in modern drug discovery, providing detailed insights into how a drug molecule interacts with its biological target at an atomic level.

Molecular docking simulations are used to predict the preferred orientation of a ligand (like omoconazole) when bound to its receptor target (lanosterol 14α-demethylase, or CYP51). nih.govmdpi.com These models are often built using homology modeling, where the structure of the fungal enzyme is predicted based on the known crystal structures of similar proteins, such as human or mycobacterial CYP51. tandfonline.comnih.gov

Docking studies of azole antifungals consistently show a two-part binding mechanism:

Heme Coordination: The N-3 atom of the imidazole ring forms a coordinate bond with the central iron atom of the enzyme's heme cofactor. researchgate.nettandfonline.com

Apoprotein Interactions: The N-1 substituent, which for omoconazole is the complex side chain containing the dichlorophenyl and chlorophenoxy ethoxy groups, fits into a large, hydrophobic substrate-binding channel within the protein. tandfonline.comtandfonline.com Specific amino acid residues in this channel, such as tyrosine, can form favorable hydrophobic or stacking interactions with the aromatic rings of the drug, stabilizing the complex and contributing to high binding affinity. tandfonline.com

The precise fit of the N-1 side chain is crucial for potent inhibition. The dichlorophenyl group and the p-chlorophenoxy group of omoconazole are positioned to maximize these favorable interactions within the hydrophobic pocket. tandfonline.com

Beyond single-molecule docking, computational chemistry allows for the development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netbibliotekanauki.pl QSAR studies aim to find a statistical correlation between the chemical structures of a series of compounds and their biological activity.

These models are built by calculating a variety of molecular descriptors for each compound, which are numerical values that describe its physicochemical properties (e.g., molecular weight, lipophilicity, topological polar surface area, rotatable bond count). semanticscholar.org Statistical methods like multiple linear regression are then used to generate an equation that relates these descriptors to the observed antifungal potency (e.g., MIC values). semanticscholar.org

The resulting QSAR model can then be used to:

Predict the antifungal activity of new, not-yet-synthesized analogues. researchgate.net

Identify which molecular properties are most important for enhancing potency and selectivity.

Help prioritize which novel compounds should be synthesized and tested in the laboratory, saving time and resources in the drug discovery process.

These predictive models serve as a valuable guide for lead optimization, enabling the rational design of next-generation antifungal agents with potentially superior efficacy. bibliotekanauki.pl

Emerging Research Areas and Future Perspectives for Omoconazole Nitrate

Synergistic Effects in Combination Antifungal Therapies with Omoconazole (B34995) Nitrate (B79036)

The strategy of combining antifungal agents is being investigated to enhance efficacy and combat resistance. nih.gov Synergistic interactions, where the combined effect of two drugs is greater than the sum of their individual effects, are a key goal in this approach. biorxiv.org

Studies have explored the combination of various antifungal agents. For instance, the combination of an antifungal with a topical corticosteroid has been shown to increase the bioavailability and prolong the activity of the antimycotic while rapidly reducing inflammation. researchgate.net Research on other azoles, a class of antifungals to which omoconazole belongs, has shown synergistic effects when combined with agents like terbinafine (B446) or itraconazole. nih.gov For example, efinaconazole (B1671126) combined with terbinafine showed a synergistic effect against 43.8% of tested Trichophyton strains. nih.gov While specific studies on omoconazole in combination therapies are not extensively detailed in the provided results, the principle of synergistic effects within the azole class suggests a promising area for future investigation. The potential for omoconazole to be paired with other antifungals or drugs with different mechanisms of action could lead to more potent and broader-spectrum treatments.

Investigation of Omoconazole Nitrate Against Emerging and Drug-Resistant Fungal Pathogens

The rise of drug-resistant fungal pathogens is a significant global health threat, necessitating the exploration of new and existing antifungal agents against these challenging organisms. cdc.gov Fungi can develop resistance through various mechanisms, including alterations in the drug's target enzyme, increased drug efflux from the cell, and the formation of biofilms that protect them from antifungal agents. odermatol.comnih.gov

Omoconazole has demonstrated activity against a range of fungi, including dermatophytes, yeasts, and molds. patsnap.com Research has shown that some azole antifungals can be effective against resistant strains. For example, oxiconazole (B1677861), a structurally similar imidazole (B134444), has shown activity against drug-resistant Staphylococcus aureus and Enterococcus species. asm.org This suggests that omoconazole could also have potential against resistant fungal pathogens. The investigation into omoconazole's effectiveness against emerging multidrug-resistant fungi like Candida auris is a critical area of research. cdc.govasm.org Identifying the specific mechanisms by which omoconazole may overcome resistance, such as inhibiting efflux pumps or disrupting biofilm formation, will be crucial for its potential application in treating these difficult infections.

Potential Repurposing of this compound in Non-Antifungal Biological Contexts

Drug repurposing, the investigation of existing drugs for new therapeutic purposes, offers a faster and more cost-effective approach to drug development. ijbs.com Several antifungal agents have been explored for their potential in other medical fields, particularly in cancer treatment. ijbs.com

Recent studies have highlighted the potential of oxiconazole, an imidazole derivative similar to omoconazole, in cancer therapy. drugpatentwatch.commedchemexpress.com One study demonstrated that oxiconazole exhibits an inhibitory effect against colorectal cancer (CRC) cells by inducing autophagy arrest. ijbs.commedchemexpress.com It was found to inhibit the growth of various CRC cell lines and acted synergistically with the chemotherapy drug oxaliplatin. ijbs.com Another study repurposed oxiconazole in combination with gentamicin (B1671437) to combat skin infections caused by multidrug-resistant Staphylococcus aureus. asm.org Given the structural similarities and shared imidazole core, these findings suggest that this compound could also possess similar non-antifungal properties. Investigating the potential of omoconazole in oncology and as an antibacterial agent could significantly expand its therapeutic applications beyond mycology.

Innovations in Targeted Drug Delivery Systems for Enhanced Therapeutic Outcomes

Innovations in drug delivery systems aim to improve the therapeutic efficacy of drugs by enhancing their delivery to the target site, increasing their stability, and providing controlled release. openaccessjournals.comnih.gov For topical antifungals like omoconazole, these advancements can lead to better skin penetration and patient compliance. tandfonline.com

Several novel drug delivery systems are being explored for antifungal agents, including:

Nanoparticles: Lipid-based nanoparticles like solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) have been developed to enhance the delivery of oxiconazole nitrate. drugpatentwatch.comtandfonline.com These formulations can improve drug effectiveness and patient compliance. drugpatentwatch.com Studies on oxiconazole-loaded SLN topical gels have shown enhanced drug effectiveness for treating tinea infections. tandfonline.comresearchgate.net

Nanosponges: These are tiny, porous particles that can be loaded with a drug for controlled release. researchgate.netwjarr.com Nanosponges have been formulated with oxiconazole nitrate to potentially enhance drug efficacy and bioavailability while reducing toxicity. researchgate.netwjarr.com

Thermosensitive Gels: These formulations exist as a liquid at cooler temperatures and transition to a gel at body temperature. researchgate.net A thermosensitive gel formulation of oxiconazole nitrate has been developed and shown to be effective against Candida species, offering a potentially more convenient application method. researchgate.net

These advanced delivery systems hold the promise of improving the therapeutic profile of this compound, leading to more effective treatment of fungal infections.

Methodological Advancements in Antifungal Susceptibility Testing for this compound

Antifungal susceptibility testing (AST) is crucial for determining the effectiveness of an antifungal agent against a specific fungal isolate and for monitoring the emergence of resistance. ijdvl.combiomerieux.com Standardized methods for AST have been developed by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). nih.govmetu.edu.tr

The primary method for AST is broth microdilution, which determines the minimum inhibitory concentration (MIC) of a drug required to inhibit fungal growth. ijdvl.com However, this method can be time-consuming. Newer and more rapid methods are being investigated to provide faster results to clinicians. These include:

Colorimetric Methods: Commercially available panels that use a color change to indicate fungal growth can simplify the reading of MICs. nih.govmayocliniclabs.com

Etest: This method uses a plastic strip with a predefined gradient of antifungal agent to determine the MIC. nih.gov

Agar-based Methods: Disk diffusion and agar (B569324) dilution are alternative methods for assessing antifungal susceptibility. nih.govmetu.edu.tr

Rapid Screening Methods: A novel and fast screening method involving tape stripping of infected skin has been described for assessing the effect of topical antimycotics like this compound. patsnap.com This method allows for the direct observation of the antifungal's effect on the fungi from the infected scales. patsnap.com

The development of more rapid and reliable AST methods is essential for optimizing antifungal therapy and managing drug resistance effectively.

Q & A

Q. What is the primary mechanism of action of omoconazole nitrate against fungal pathogens, and how does it differ from other azole antifungals?

this compound inhibits ergosterol biosynthesis by targeting fungal cytochrome P450-dependent 14α-demethylase (CYP51), disrupting cell membrane integrity . Unlike systemic azoles (e.g., fluconazole), its topical application minimizes systemic exposure, enhancing localized efficacy. Comparative studies highlight its superior in vitro activity against dermatophytes (e.g., Trichophyton rubrum) and Malassezia furfur due to structural modifications, such as vinyl ether substituents, which improve target binding .

Q. What structural features of this compound contribute to its antifungal activity?

Key structural elements include:

  • A vinyl ether group enhancing lipophilicity and membrane penetration.
  • Dichlorophenyl and chlorophenoxy substituents optimizing interactions with CYP51’s hydrophobic binding pockets .
  • The imidazole ring coordinating with the heme iron in CYP51, critical for enzymatic inhibition . A structure-activity relationship (SAR) study demonstrated that modifying these groups (e.g., compound 7h in ) improves potency by 2–4× compared to fluconazole .

Q. Which analytical methods are recommended for characterizing this compound’s purity and stability?

  • HPLC with UV detection : Employ a C18 column, mobile phase (methanol:water:triethylamine acetate = 60:40:0.1), and detection at 210 nm to quantify impurities (e.g., related compounds C and I) .
  • Infrared spectroscopy (IR) : Confirm structural integrity via characteristic peaks (e.g., imidazole ring vibrations at 1600–1650 cm⁻¹) .
  • X-ray diffraction (XRD) : Assess crystallinity, critical for formulation stability .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and reduce by-products?

Key methodological steps include:

  • Stepwise substitution : Introduce dichlorophenyl and chlorophenoxy groups early to avoid steric hindrance .
  • Catalytic optimization : Use palladium catalysts for cross-coupling reactions to enhance regioselectivity .
  • Purification : Employ flash chromatography with silica gel (ethyl acetate/hexane gradient) to isolate intermediates . A table summarizing synthesis variables and outcomes:
StepVariable TestedOptimal ConditionYield Improvement
DichlorophenylationSolvent polarityToluene over DMF+15%
Imidazole couplingCatalyst (Pd(OAc)₂)0.5 mol%+20%

Q. How can discrepancies between in vitro and in vivo efficacy data be addressed in preclinical studies?

  • Pharmacokinetic profiling : Measure skin permeation using Franz diffusion cells to correlate in vitro MIC values with tissue concentrations .
  • Biofilm models : Use Candida albicans biofilms on silicone substrates to mimic clinical resistance patterns .
  • Animal models : Guinea pig tinea pedis models (e.g., ) evaluate therapeutic efficacy under occlusion, aligning with human infection dynamics .

Q. What strategies resolve contradictions in this compound’s activity against Candida species versus dermatophytes?

  • Target mutation analysis : Sequence CYP51 genes from resistant strains to identify mutations (e.g., Y132F in Candida spp.) .
  • Transcriptomic profiling : Compare fungal stress responses (e.g., efflux pump upregulation) post-exposure .
  • Co-culture assays : Test activity in polymicrobial infections to assess competitive inhibition .

Q. What methodologies are effective for impurity profiling during this compound synthesis?

  • Forced degradation studies : Expose the compound to heat (40°C), light (UV), and acidic/basic conditions to identify degradation products .
  • LC-MS/MS : Quantify trace impurities (e.g., omoconazole-related compound E) at <0.1% thresholds .
  • Stability-indicating assays : Monitor pH-dependent solubility changes in cream formulations .

Q. How do experimental models for dermatophytosis impact translational validity of this compound research?

  • Murine models : Limited utility due to faster skin turnover; prioritize guinea pigs for tinea corporis/pedis studies .
  • Human skin equivalents : 3D epidermal models (e.g., MatTek EpiDerm™) replicate stratum corneum penetration barriers .
  • Infection severity scoring : Use standardized scales (e.g., erythema, scaling) to quantify treatment outcomes .

Q. What mechanisms underlie biofilm-mediated resistance to this compound, and how can they be overcome?

  • Matrix disruption : Combine with β-glucan synthase inhibitors (e.g., caspofungin) to degrade extracellular polysaccharides .
  • Quorum sensing interference : Use farnesol to reduce Candida hyphal formation .
  • Nanoencapsulation : Lipid nanoparticles enhance biofilm penetration, reducing MIC by 4–8× .

Q. How can this compound be integrated into combination therapies to prevent antifungal resistance?

  • Synergistic partners : Pair with terbinafine (targeting squalene epoxidase) for dual ergosterol pathway inhibition .
  • Adjuvant potentiators : Add chlorhexidine to disrupt fungal membranes, enhancing azole uptake .
  • Dose escalation studies : Determine optimal ratios using checkerboard assays (FIC index <0.5 indicates synergy) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Omoconazole nitrate
Reactant of Route 2
Reactant of Route 2
Omoconazole nitrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.